molecular formula C13H17N3S3 B3035613 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 338394-34-6

5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B3035613
CAS No.: 338394-34-6
M. Wt: 311.5 g/mol
InChI Key: MFJBCFQSDXLAFB-UHFFFAOYSA-N
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Description

5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound characterized by its unique structure, which includes a triazole ring substituted with phenyl and ethylsulfanyl groups

Preparation Methods

The synthesis of 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl groups, where nucleophiles such as amines or thiols replace the ethyl groups. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted triazoles.

Scientific Research Applications

5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar compounds to 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide include other triazole derivatives such as 4-phenyl-4H-1,2,4-triazole-3-thiol and 5-(methylthio)-4-phenyl-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

3-[bis(ethylsulfanyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S3/c1-3-18-12(19-4-2)11-14-15-13(17)16(11)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBCFQSDXLAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NNC(=S)N1C2=CC=CC=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149889
Record name 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338394-34-6
Record name 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338394-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 2
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5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 3
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 4
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 5
Reactant of Route 5
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

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